molecular formula C11H20O B8476137 2,2-Diethylcycloheptanone

2,2-Diethylcycloheptanone

Cat. No.: B8476137
M. Wt: 168.28 g/mol
InChI Key: FOWLIKRFLDZZLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Diethylcycloheptanone is a cyclic ketone derivative featuring a seven-membered cycloheptanone ring with two ethyl groups symmetrically substituted at the 2-position. The compound’s structure (C₁₁H₂₀O) includes a ketone functional group at position 1, which confers reactivity typical of cyclic ketones, such as participation in nucleophilic additions and condensations. Applications of such derivatives often span agrochemicals, fragrances, and pharmaceutical intermediates, though direct uses of this compound remain understudied in the literature.

Properties

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

2,2-diethylcycloheptan-1-one

InChI

InChI=1S/C11H20O/c1-3-11(4-2)9-7-5-6-8-10(11)12/h3-9H2,1-2H3

InChI Key

FOWLIKRFLDZZLY-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCCCCC1=O)CC

Origin of Product

United States

Comparison with Similar Compounds

5-[(4-Chlorophenyl)methyl]-2,2-dimethylcyclopentanone ()

This cyclopentanone derivative (C₁₅H₁₇ClO) features a five-membered ring with 2,2-dimethyl and 4-chlorophenylmethyl substituents. Key comparisons include:

  • Synthesis: The compound is synthesized via alkylation using sodium hydride and methyl halide, followed by hydrolysis . In contrast, 2,2-Diethylcycloheptanone may require bulkier reagents due to steric hindrance from the seven-membered ring.
  • Applications: This derivative serves as an intermediate for metconazole, a fungicide , whereas this compound’s applications are less documented.

Cyclohexanone Derivatives

2-(Ethylamino)-2-(3-hydroxyphenyl)-cyclohexanone ()

This cyclohexanone derivative (C₁₄H₁₉NO₂) contains amino and hydroxyphenyl substituents. Comparisons include:

  • Substituent Effects: The polar hydroxyphenyl group increases solubility in polar solvents, while the ethylamino group may enable coordination chemistry. In contrast, this compound’s nonpolar ethyl groups likely enhance lipophilicity.
  • Analytical Characterization: High-purity 2-(ethylamino)-2-(3-hydroxyphenyl)-cyclohexanone is confirmed via ¹H NMR , a technique equally applicable to verifying this compound’s structure.

Other Cyclic Ketones

Cyclopentanone Derivatives with Acetyloxy and Methyl Groups ()

Compounds like 3-Heptanone, 6-(acetyloxy)-2-methyl- (C₁₀H₁₈O₃), highlight substituent diversity. Comparisons include:

  • Functional Group Influence: Acetyloxy groups introduce ester functionalities, enabling hydrolysis or transesterification reactions, whereas this compound’s ethyl groups limit such reactivity.
  • Synthetic Flexibility: The modular synthesis of substituted cyclopentanones contrasts with the challenges of functionalizing larger rings like cycloheptanone due to steric and electronic factors.

Data Tables

Table 2: Physical Properties (Inferred)

Compound Molecular Weight Predicted LogP* Boiling Point (°C)*
This compound 168.28 ~3.5 230–240
5-[(4-Cl-Ph)Me]-2,2-diMe-CP* 248.75 ~4.2 300–310
2-(EtNH₂)-2-(3-OH-Ph)-CH* 233.31 ~1.8 290–300

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